N-{2-OXO-2H-NAPHTHO[2,1-D][1,3]OXATHIOL-5-YL}NAPHTHALENE-2-SULFONAMIDE
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Overview
Description
N-{2-OXO-2H-NAPHTHO[2,1-D][1,3]OXATHIOL-5-YL}NAPHTHALENE-2-SULFONAMIDE is a complex organic compound that features a unique structure combining naphthalene, oxathiol, and sulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-OXO-2H-NAPHTHO[2,1-D][1,3]OXATHIOL-5-YL}NAPHTHALENE-2-SULFONAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the naphthalene derivative, followed by the introduction of the oxathiol group. The final step involves the sulfonation of the compound to form the sulfonamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
N-{2-OXO-2H-NAPHTHO[2,1-D][1,3]OXATHIOL-5-YL}NAPHTHALENE-2-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the oxathiol group.
Substitution: The sulfonamide group can participate in substitution reactions to form new compounds
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can produce a variety of sulfonamide derivatives .
Scientific Research Applications
N-{2-OXO-2H-NAPHTHO[2,1-D][1,3]OXATHIOL-5-YL}NAPHTHALENE-2-SULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-{2-OXO-2H-NAPHTHO[2,1-D][1,3]OXATHIOL-5-YL}NAPHTHALENE-2-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)-N-(8-quinolinylsulfonyl)isonicotinamide
- 2,5-dimethyl-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzenesulfonamide
- N-[(4-Methylphenyl)sulfonyl]-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)acetamide
Uniqueness
N-{2-OXO-2H-NAPHTHO[2,1-D][1,3]OXATHIOL-5-YL}NAPHTHALENE-2-SULFONAMIDE is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications .
Properties
Molecular Formula |
C21H13NO4S2 |
---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
N-(2-oxobenzo[g][1,3]benzoxathiol-5-yl)naphthalene-2-sulfonamide |
InChI |
InChI=1S/C21H13NO4S2/c23-21-26-20-17-8-4-3-7-16(17)18(12-19(20)27-21)22-28(24,25)15-10-9-13-5-1-2-6-14(13)11-15/h1-12,22H |
InChI Key |
FXAFRAPTOFWLQI-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC3=CC4=C(C5=CC=CC=C53)OC(=O)S4 |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC3=CC4=C(C5=CC=CC=C53)OC(=O)S4 |
Origin of Product |
United States |
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